Felypressin Impurity F is classified as a peptide impurity within the broader category of peptide drugs. It arises during the synthesis of Felypressin and is characterized by its structural similarity to the parent compound. Peptide impurities are often generated due to incomplete reactions or side reactions during the synthesis process, which can affect the purity and efficacy of pharmaceutical preparations .
The synthesis of Felypressin Impurity F typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The process generally includes:
The synthesis may utilize various protective group strategies to ensure that specific functional groups remain intact during the coupling process. For instance, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries are common in peptide synthesis for protecting amine groups . Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Felypressin Impurity F from other reaction by-products.
The molecular structure of Felypressin Impurity F can be represented as follows:
Felypressin Impurity F may undergo various chemical reactions typical for peptides, including:
Each of these reactions could potentially lead to variations in the impurity profile during synthesis and storage .
Felypressin Impurity F exerts its physiological effects primarily through agonistic action on vasopressin receptors. The mechanism involves:
Relevant analyses include stability studies under various environmental conditions to ensure quality control during pharmaceutical formulation .
Felypressin Impurity F serves primarily as a research tool in pharmacological studies related to vasopressin analogs. Its applications include:
Felypressin (Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂) is synthesized via Fmoc-based SPPS, where optimization of coupling reagents and solvents critically influences Impurity F formation. This impurity, identified as [4-glutamic acid]felypressin (C₄₆H₆₄N₁₂O₁₂S₂; MW 1041.27 g/mol), arises from sequence-specific side reactions [1] [5]. Recent advances employ green solvent mixtures (e.g., NBP/DMC) with TBEC (tert-butyl ethyl carbodiimide)/Oxyma Pure coupling agents at a 1:2.5 amino acid/Oxyma ratio. This protocol minimizes epimerization during glutamine incorporation—a primary source of Impurity F—by suppressing anhydride formation, achieving >98% coupling efficiency for glutamic acid residues [9].
Table 1: Key Characteristics of Felypressin Impurity F
Property | Value |
---|---|
Chemical Name | 3-((4R,7S,10S,13S,16S,19R)-19-amino-4-((S)-2-(((S)-6-amino-1-((2-amino-2-oxoethyl)amino)-1-oxohexan-2-yl)carbamoyl)pyrrolidine-1-carbonyl)-7-(2-amino-2-oxoethyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-10-yl)propanoic acid |
Molecular Formula | C₄₆H₆₄N₁₂O₁₂S₂ |
Molecular Weight | 1041.27 g/mol |
Origin in Synthesis | Glutamine/glutamic acid residue epimerization or incomplete deprotection |
Key Mitigation Strategy | TBEC/Oxyma Pure coupling in green solvents |
Impurity F primarily originates from two side reactions:
Conventional SPPS uses Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for arginine and Trt (trityl) for histidine, reducing atom economy (AE) from 36% to 22–24% per residue. These bulky groups sterically hinder glutamine coupling, necessitating extended reaction times that exacerbate racemization [9]. Minimal-protection SPPS (MP-SPPS) with side-chain-unprotected arginine and histidine is enabled by TBEC/Oxyma Pure:
Table 2: Protecting Group Strategies and Their Impact on Impurity F
Strategy | Atom Economy (AE) | Racemization Risk at Gln⁴ | Impurity F in Crude Product |
---|---|---|---|
Conventional (Pbf/Trt) | 24% (Arg), 22% (His) | High (extended coupling times) | 8–12% |
MP-SPPS (unprotected) | 36% (Arg/His) | Low (efficient coupling) | <2% |
Final TFA cleavage (95% TFA, 2.5% H₂O, 2.5% scavengers) triggers Impurity F through:
Table 3: Post-Synthetic Factors Influencing Impurity F Levels
Factor | Mechanism | Mitigation Approach |
---|---|---|
Prolonged TFA exposure | Acid hydrolysis of Gln⁴ carboxamide | Limit cleavage to ≤2 hours; monitor via HPLC |
Metal ions (Fe³⁺/Cu²⁺) | Disulfide scrambling → Gln⁴ deamidation | Use high-purity reagents; EDTA chelation |
Inefficient scavenging | Carbocation alkylation at Gln⁴ | Optimize TIS/thioanisole ratios |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: